2-[N'-(3-Methoxy-benzylidene)-hydrazino]-2-oxo-N-phenethyl-acetamide
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Overview
Description
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group attached to a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by the presence of catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and solvent choice, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE
- **N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-PHENYLETHYL)FORMAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and phenylethyl groups. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-8-15(12-16)13-20-21-18(23)17(22)19-11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,22)(H,21,23)/b20-13+ |
InChI Key |
QEDVAVQBESXUPU-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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